molecular formula C7H7F3N2O B6329276 2-Methoxy-5-(trifluoromethyl)pyridin-3-amine CAS No. 944900-42-9

2-Methoxy-5-(trifluoromethyl)pyridin-3-amine

Cat. No. B6329276
CAS RN: 944900-42-9
M. Wt: 192.14 g/mol
InChI Key: YFFRQUMMBBNAAZ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)pyridin-3-amine is a pharmaceutical intermediate with the molecular formula C7H7F3N2O . It is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs), such as 2-Methoxy-5-(trifluoromethyl)pyridin-3-amine, is an important research topic in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-(trifluoromethyl)pyridin-3-amine consists of a pyridine ring with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position . The average mass of this compound is 193.123 Da .


Chemical Reactions Analysis

Trifluoromethylpyridines (TFMPs) are used as intermediates in the synthesis of several crop-protection products . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-5-(trifluoromethyl)pyridin-3-amine include a density of 1.297 g/mL at 25°C and a refractive index of 1.441 .

Scientific Research Applications

Chemoselective Synthesis

One application of derivatives similar to "2-Methoxy-5-(trifluoromethyl)pyridin-3-amine" is in the chemoselective synthesis of heterocyclic compounds. For example, a concise method has been developed for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the heterocyclization reaction of related compounds with amines. This method is notable for its wide range of primary amines applicability, simplicity, mild reaction conditions, and high yields, up to 98% (Aquino et al., 2015).

Catalysis in Ethylene Dimerization

Another research avenue explores the use of (imino)pyridine ligands bearing pendant arms for creating palladium(II) complexes as selective ethylene dimerization catalysts. These compounds, closely related to "2-Methoxy-5-(trifluoromethyl)pyridin-3-amine," have demonstrated high catalytic activities in the presence of ethylene (Nyamato et al., 2015).

Anticancer Agent Synthesis

Furthermore, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which are synthesized starting from compounds structurally similar to "2-Methoxy-5-(trifluoromethyl)pyridin-3-amine," have been screened for anticancer activity. Some compounds showed promising bioactivity at micro molar concentration against various cancer cell lines, highlighting the potential of these derivatives in medicinal chemistry (Chavva et al., 2013).

Synthetic and Biological Evaluation

Derivatives of "2-Methoxy-5-(trifluoromethyl)pyridin-3-amine" have been synthesized and evaluated for their biological activities. For instance, the synthesis of highly functionalized 4-amino-2-(trifluoromethyl)-1H-pyrroles from reactions involving related compounds has been documented. These synthesized compounds are being studied for various applications, including their potential biological activities (Zanatta et al., 2021).

Material Science and Polymer Chemistry

In material science and polymer chemistry, complexes derived from pyridine compounds, akin to "2-Methoxy-5-(trifluoromethyl)pyridin-3-amine," have been utilized as catalysts for the copolymerization of cyclohexene oxide and carbon dioxide. This demonstrates the compound's role in developing environmentally friendly polymers with potential applications in various industries (Devaine-Pressing et al., 2015).

Safety and Hazards

The safety data sheet for this compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity .

Future Directions

The development of organic compounds containing fluorine, such as 2-Methoxy-5-(trifluoromethyl)pyridin-3-amine, is becoming an increasingly important research topic. As the number of applications for these compounds continues to grow, it is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-6-5(11)2-4(3-12-6)7(8,9)10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFRQUMMBBNAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(trifluoromethyl)pyridin-3-amine

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